![molecular formula C13H17NO3 B7492089 (2-Methoxyphenyl)-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492089.png)
(2-Methoxyphenyl)-(2-methylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMMP and is a white crystalline solid that is soluble in organic solvents. MMMP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of MMMP is not fully understood. However, it has been reported that MMMP inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2 activity, MMMP can reduce inflammation and pain.
Biochemical and Physiological Effects:
MMMP has been found to have significant biochemical and physiological effects. In vitro studies have shown that MMMP inhibits the proliferation of various cancer cell lines such as A549, HepG2, and MCF-7. MMMP has also been found to have anti-inflammatory and analgesic effects in animal models. In addition, MMMP has been reported to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
MMMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using simple methods. MMMP is also soluble in organic solvents, which makes it easy to handle in the lab. However, MMMP has some limitations for lab experiments. It is a toxic compound that should be handled with care. MMMP also has limited water solubility, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research on MMMP. One of the future directions is the development of MMMP-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another future direction is the synthesis of new MMMP derivatives with improved properties such as water solubility and bioavailability. MMMP can also be used as a precursor for the preparation of metal complexes and nanoparticles with potential applications in catalysis, optics, and electronics.
Synthesis Methods
The synthesis of MMMP can be achieved using different methods. One of the commonly used methods is the reaction of 2-methylmorpholine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of MMMP as a white crystalline solid. Other methods that have been reported for the synthesis of MMMP include the reaction of 2-methylmorpholine with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
MMMP has been found to have potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MMMP has been studied for its antitumor, anti-inflammatory, and analgesic properties. MMMP has also been used as a starting material for the synthesis of various bioactive compounds. In organic synthesis, MMMP has been used as a reagent for the preparation of various heterocyclic compounds. In material science, MMMP has been used as a precursor for the preparation of metal complexes and nanoparticles.
properties
IUPAC Name |
(2-methoxyphenyl)-(2-methylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10-9-14(7-8-17-10)13(15)11-5-3-4-6-12(11)16-2/h3-6,10H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDCPZUHYKJFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.